1-(3-Chloropropyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(3-Chloropropyl)-1,2-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 3-chloropropylamine with a suitable pyrazolone precursor. One common method is the cyclization of 3-chloropropylhydrazine with an appropriate diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazolone ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the pyrazolone ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can lead to the formation of a pyrazolone oxide.
Scientific Research Applications
1-(3-Chloropropyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: Pyrazolone derivatives are known for their anti-inflammatory and analgesic properties, making this compound a candidate for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The chloropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazolone ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-Chloropropyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, such as the chloropropyl group and the pyrazolone ring. These features confer distinct reactivity and potential applications compared to other similar compounds. For instance, the presence of the chloropropyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
823797-35-9 |
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Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H9ClN2O/c7-3-1-4-9-5-2-6(10)8-9/h2,5H,1,3-4H2,(H,8,10) |
InChI Key |
RVIYQSADWKFRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(NC1=O)CCCCl |
Origin of Product |
United States |
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